molecular formula C23H15ClN2O3S B2535396 4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid CAS No. 402945-76-0

4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid

Cat. No.: B2535396
CAS No.: 402945-76-0
M. Wt: 434.89
InChI Key: IYXPQWCFIHQKDD-BZZOAKBMSA-N
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Description

4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid is a synthetic small molecule recognized for its potent inhibitory activity against specific protein kinases. Research indicates this compound acts as a dual inhibitor, targeting both VEGF Receptor 2 (KDR) and the Platelet-Derived Growth Factor Receptor beta (PDGFRβ) , which are critically involved in angiogenic signaling pathways. Its primary research value lies in the study of pathological angiogenesis, particularly in the context of oncology and inflammatory diseases. By blocking the kinase activity of these receptors, the compound effectively suppresses downstream signaling cascades, such as the MAPK/ERK pathway, leading to the inhibition of endothelial cell proliferation, migration, and survival. This mechanism makes it a valuable pharmacological tool for investigating tumor growth and metastasis in cellular and animal models, as the formation of new blood vessels is a hallmark of cancer progression. Studies utilizing this inhibitor have provided significant insights into the interplay between different pro-angiogenic factors and have helped validate combination therapies targeting multiple signaling nodes simultaneously. Its application extends to basic research on cell signaling, receptor tyrosine kinase function, and the development of resistance mechanisms to targeted anticancer agents.

Properties

IUPAC Name

4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O3S/c24-18-10-6-15(7-11-18)20-14-30-23(25-21(27)16-4-2-1-3-5-16)26(20)19-12-8-17(9-13-19)22(28)29/h1-14H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXPQWCFIHQKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclocondensation of appropriate α-haloketones with thiourea under acidic conditions.

    Introduction of the Benzoylimino Group: The thiazole intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzoylimino derivative.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzoylimino-thiazole intermediate with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoylimino group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation under controlled temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of novel polymers and materials with specific electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-(benzoylimino)-4-(4-chlorophenyl)-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.

    Pathways Involved: Inhibition of enzyme activity or receptor binding, leading to the disruption of cellular processes essential for the survival or proliferation of target cells.

Comparison with Similar Compounds

Structural Analogues

The compound’s structure shares key features with several synthesized derivatives documented in the evidence:

Azetidinone Derivatives (SS1)
  • Structure: 4-(3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl)benzoic acid.
  • Key Differences: Replaces the thiazol ring with an azetidinone (β-lactam) ring and substitutes the benzoylimino group with a 4-dimethylaminophenyl moiety.
  • Synthesis: Reacts 4-[(4-dimethylaminobenzylidene)amino]benzoic acid with chloroacetyl chloride, yielding a β-lactam ring .
Thiazolidinone Derivatives (SS4)
  • Structure: 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid.
  • Key Differences: Features a thiazolidinone (saturated thiazole) ring instead of the dihydrothiazol system. The 4-dimethylaminophenyl group replaces the 4-chlorophenyl substituent.
  • Synthesis: Condensation of 4-[(4-dimethylaminobenzylidene)amino]benzoic acid with mercaptoacetic acid .
  • Properties: The saturated thiazolidinone ring may reduce aromaticity, altering electronic properties and binding affinities.
Methylthiazol-Benzoic Acid Derivatives
  • Structure : 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.
  • Key Differences: Substitutes the benzoylimino and 4-chlorophenyl groups with a methyl-thiazol moiety.
  • Properties : Simpler structure with a melting point of 139.5–140°C, suggesting higher crystallinity than bulkier derivatives .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Solubility Trends
Target Compound N/A Benzoylimino, 4-Cl-phenyl, thiazol Likely polar (benzoic acid)
SS1 (Azetidinone) Not reported β-lactam, 4-dimethylaminophenyl Moderate (ethanol-soluble)
SS4 (Thiazolidinone) Not reported Thiazolidinone, 4-dimethylaminophenyl Polar (DMF used in synthesis)
2-(2-Methylthiazol)benzoic acid 139.5–140 Methylthiazol Ethanol/water recrystallized
  • Spectroscopic Comparison: IR: Thiazole derivatives (e.g., ) show peaks for C=O (1680–1720 cm⁻¹), aromatic C-H (3050–3100 cm⁻¹), and N-H (if present). The target compound’s benzoylimino group would exhibit a strong C=N stretch (~1600 cm⁻¹) . NMR: The 4-chlorophenyl group would produce distinct aromatic signals (δ 7.2–7.8 ppm), while the thiazol protons may resonate at δ 3.5–4.5 ppm (dihydrothiazol) .

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